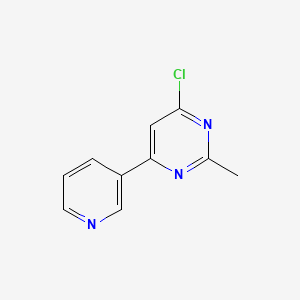

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXDWMPUBMFQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

This technical guide provides an in-depth analysis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine , a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and agrochemicals.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound represents a strategic fusion of a pyrimidine core with a pyridine substituent, functionalized with a reactive chlorine atom. The electrophilic nature of the C4-chlorine allows for facile nucleophilic aromatic substitution (

Core Data Table

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not widely listed; Analogous to 77168-31-1 (isomer) |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.64 g/mol |

| Monoisotopic Mass | 205.04 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| LogP (Predicted) | ~2.2 |

| pKa (Predicted) | ~3.5 (Pyridine nitrogen) |

Structural Visualization

The following diagram illustrates the connectivity and numbering of the core scaffold.

Synthesis & Manufacturing Methodology

The synthesis of this compound typically follows a convergent route involving the condensation of an amidine with a

Retrosynthetic Pathway

-

Disconnection: The C-Cl bond is disconnected to reveal a hydroxyl group (tautomeric with a carbonyl).

-

Precursors: The pyrimidine ring is constructed from Acetamidine Hydrochloride (provides N-C-N and the 2-methyl group) and Ethyl nicotinoylacetate (provides the 3-carbon fragment and the pyridine ring).

Detailed Protocol

Step 1: Cyclocondensation

-

Reagents: Acetamidine hydrochloride (1.1 eq), Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol under

atmosphere. -

Add acetamidine hydrochloride and stir for 30 minutes to liberate the free base.

-

Add ethyl 3-oxo-3-(pyridin-3-yl)propanoate dropwise.

-

Reflux the mixture for 6–12 hours.

-

Concentrate the solvent and neutralize with dilute acetic acid to precipitate the intermediate: 2-methyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one .

-

Step 2: Chlorination[3]

-

Reagents: 2-methyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one, Phosphorus Oxychloride (

, excess), -

Procedure:

-

Suspend the pyrimidinone in neat

(approx. 5–10 volumes). -

Add catalytic

-dimethylaniline (accelerates the reaction). -

Heat to reflux (

) for 2–4 hours until the solution becomes clear. -

Quenching (Critical Safety Step): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature

to prevent violent hydrolysis. -

Neutralize with

or -

Extract with Dichloromethane (DCM), dry over

, and concentrate to yield the crude chloropyrimidine.

-

Synthesis Workflow Diagram

Analytical Characterization

Validating the structure requires confirming the presence of both the pyrimidine and pyridine rings and the specific substitution pattern.

Nuclear Magnetic Resonance (NMR) Expectations

-

NMR (400 MHz, DMSO-

- ~2.65 ppm (s, 3H): Methyl group at C2.

- ~7.80 ppm (s, 1H): Pyrimidine H at C5 (singlet, typically shielded by the adjacent rings).

- ~7.50–9.30 ppm (m, 4H): Pyridine protons . Look for the characteristic splitting of a 3-substituted pyridine (one singlet at C2, two doublets, one triplet).

-

NMR:

-

Expected peaks at ~26 ppm (Methyl), ~115 ppm (C5-Pyrimidine), and distinct aromatic signals for the pyridine and pyrimidine carbons (150–170 ppm range for C2, C4, C6).

-

Mass Spectrometry (MS)[4]

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass:

-

(for

-

(for

-

Isotope Pattern: A characteristic 3:1 ratio of peak heights at 206:208 confirms the presence of a single chlorine atom.

-

(for

Applications in Drug Discovery[1][7][8][9]

This molecule is a high-value intermediate for synthesizing Type I and Type II Kinase Inhibitors .

Mechanism of Action in Synthesis

The C4-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

-

Reactivity: The electron-withdrawing nature of the pyrimidine ring (further enhanced by the pyridine substituent) makes the C4 position highly electrophilic.

-

Common Reaction: Displacement of the Chlorine by amines (anilines, piperazines) to form the hinge-binding motif of kinase inhibitors.

Therapeutic Relevance[7][8][9][10]

-

BCR-ABL Inhibitors: Structural analogs of this scaffold are used in the synthesis of second-generation tyrosine kinase inhibitors (similar to Nilotinib) for Chronic Myeloid Leukemia (CML).

-

PI3K Inhibitors: Fused derivatives or direct substitutions at the C4 position are explored for targeting the PI3K/Akt/mTOR pathway in solid tumors.

Handling & Safety (SDS Summary)

-

Hazards:

-

H314: Causes severe skin burns and eye damage (due to potential hydrolysis to HCl).

-

H302: Harmful if swallowed.

-

-

Storage:

-

Store under inert atmosphere (

or Ar). -

Moisture Sensitive: The C-Cl bond can hydrolyze slowly to the pyrimidinone if exposed to humid air.

-

Refrigerate (

) for long-term stability.

-

References

-

Synthesis of Pyrimidine Intermediates

-

Precursor Availability (Ethyl nicotinoylacetate)

-

Medicinal Chemistry of Pyrimidines

Sources

- 1. mdpi.com [mdpi.com]

- 2. heteroletters.org [heteroletters.org]

- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - 4-chloro-2-methyl-6-(pyridin-2-yl)pyrimidine (C10H8ClN3) [pubchemlite.lcsb.uni.lu]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

A Technical Guide to Pyrimidine-Pyridine Heterocyclic Building Blocks in Modern Drug Discovery

Abstract

Pyrimidine and pyridine rings are cornerstone heterocyclic scaffolds in medicinal chemistry, frequently appearing in the structures of natural products, vitamins, and a substantial portion of FDA-approved drugs.[1][2][3] Their unique physicochemical properties, including the capacity for hydrogen bonding and diverse substitution patterns, make them "privileged scaffolds" for interacting with a wide array of biological targets.[4] This technical guide provides an in-depth exploration of pyrimidine-pyridine hybrid molecules, a class of compounds that leverages the synergistic potential of both moieties. We will delve into key synthetic methodologies, the rationale behind experimental choices, and their profound impact on contemporary drug discovery, with a particular focus on oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the therapeutic potential of these versatile building blocks.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, nitrogen-containing heterocycles like pyridine and pyrimidine are preeminent.[3] The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[5][6] This inherent biological relevance has made its derivatives a fertile ground for developing drugs with a wide therapeutic index, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][7]

Similarly, the pyridine scaffold is a staple in numerous pharmaceuticals, valued for its chemical stability and ability to improve pharmacokinetic profiles like aqueous solubility.[8][9] The strategic combination of these two rings into a single molecular entity—a pyrimidine-pyridine hybrid—creates a powerful platform for drug design. This molecular hybridization aims to unlock novel biological activities and improved therapeutic profiles by presenting a unique three-dimensional pharmacophore capable of engaging with complex biological targets, particularly kinase enzymes, which are central to many disease pathologies.[8]

Core Synthetic Methodologies: Constructing the Hybrid Scaffold

The construction of the pyrimidine-pyridine backbone can be achieved through various synthetic strategies, ranging from classical multicomponent reactions to modern catalyzed cross-coupling methods. The choice of method is often dictated by the desired substitution pattern, scalability, and functional group tolerance.

Multicomponent Reactions (MCRs): An Efficient Approach

MCRs are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The Hantzsch pyridine synthesis, a classic MCR, can be adapted to incorporate pyrimidine moieties.[10][11] A more direct and common approach involves the condensation of a pyrimidine-containing active methylene compound, an aldehyde, and a nitrogen source.

A prominent strategy is the one-pot reaction involving an aminopyrimidine, an aldehyde, and a compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate), often facilitated by a catalyst.[12] This approach allows for the rapid generation of diverse libraries of compounds for biological screening.

This protocol is adapted from methodologies utilizing nano-catalysts for efficient and green synthesis.[12] The use of a reusable nano-catalyst like nano-MgO avoids harsh solvents and simplifies purification.[12]

Objective: To synthesize a substituted pyrido[2,3-d]pyrimidine derivative via a one-pot, three-component reaction.

Materials:

-

6-Aminouracil (1.0 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Nano-MgO catalyst (10 mol%)

-

Ethanol (15 mL)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 6-aminouracil, the aromatic aldehyde, malononitrile, and the nano-MgO catalyst in ethanol.

-

Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Activation (Causality): The nano-MgO catalyst functions as a solid base. Its high surface area activates the C-H bond of the malononitrile and the aldehyde, facilitating the initial Knoevenagel condensation to form an arylidene intermediate.[12]

-

Michael Addition and Cyclization (Causality): The arylidene intermediate then undergoes a Michael addition with the 6-aminouracil. This is followed by an intramolecular nucleophilic attack from the amino group onto one of the nitrile groups, leading to the cyclization and formation of the fused pyridine ring.[12]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and then recrystallized from a suitable solvent (e.g., DMF/ethanol) to yield the pure pyrido[2,3-d]pyrimidine product.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the multicomponent synthesis of pyrimidine-pyridine scaffolds.

Applications in Drug Discovery: Targeting Key Disease Pathways

Pyrimidine-pyridine derivatives have demonstrated a vast range of pharmacological activities, establishing them as potent agents against numerous diseases.[7] Their structural versatility allows for fine-tuning interactions with specific biological targets.

Oncology: A Primary Therapeutic Area

Cancer remains a major focus for the application of these scaffolds.[2][13][14] Many pyrimidine-pyridine hybrids function by inhibiting protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[8] Dysregulation of these kinases is a hallmark of many cancers.

-

Kinase Inhibition: These scaffolds have proven effective against key cancer targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/mTOR pathway.[8][15] The nitrogen atoms in both rings can act as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the kinase, a crucial interaction for potent inhibition.

-

Apoptosis Induction: By blocking key survival signals, these compounds can trigger programmed cell death (apoptosis) in cancer cells.[15]

-

Marketed Drugs: Several FDA-approved drugs for various cancers feature either a pyridine or a pyrimidine core, highlighting the clinical success of these heterocycles.[1][2]

Other Biological Activities

Beyond oncology, pyrimidine-pyridine derivatives have shown significant promise in other therapeutic areas:

-

Anti-inflammatory: Certain derivatives can inhibit the production of inflammatory mediators like nitrous oxide (NO).[16]

-

Antimicrobial & Antiviral: The scaffold is present in compounds with activity against bacteria, fungi, and viruses, including TMV and HIV.[7][9][17]

-

Antioxidant: The heterocyclic system can participate in redox reactions, with some derivatives showing potent radical-scavenging activity.[7]

Data Summary: Biological Activities of Pyrimidine-Pyridine Scaffolds

| Class/Compound Example | Biological Target/Activity | Therapeutic Area | Reference |

| Pyridopyrimidine Series | PI3K/mTOR Dual Inhibition | Oncology | [15] |

| Pyrazolo[3,4-b]pyridine Hybrids | Tubulin Polymerization Inhibition | Oncology | [17] |

| Thiazolyl-pyridine Hybrids | GSK-3β Inhibition | Oncology | [8] |

| General Pyridine-pyrimidines | Anti-inflammatory (NO inhibition) | Inflammation | [16] |

| General Pyrimidine Derivatives | Antiviral (TMV) | Plant Pathology | [7] |

| Aminopyrimidine Derivatives | Anticancer (Multiple Cell Lines) | Oncology | [17] |

Diagram: Mechanism of Kinase Inhibition

Caption: Simplified pathway showing how a pyrimidine-pyridine inhibitor blocks kinase signaling.

Conclusion and Future Outlook

The fusion of pyrimidine and pyridine rings into hybrid heterocyclic scaffolds has yielded a remarkably fruitful class of molecules for drug discovery. Their synthetic tractability, coupled with their inherent ability to interact with key biological targets like kinases, has cemented their role in modern medicinal chemistry.[1][2][18] The continued development of novel, efficient, and green synthetic methodologies, such as those employing nano-catalysts, will further expand the chemical space available for exploration.[12]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these scaffolds, reducing off-target effects, and overcoming drug resistance.[8] As our understanding of complex disease pathways deepens, the versatility of the pyrimidine-pyridine framework will undoubtedly position it as a critical tool for designing the next generation of targeted therapeutics.

References

- Chiacchio, U., Rescifina, A., & Iannazzo, D. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25.

- Recent advances in the biological evaluations of pyridine and pyrimidine derivatives. (2026). Results in Chemistry.

- Albratty, M., & Alhazmi, H. H. A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.

- Li, J., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.

- Bükülmez, G., & Kasımoğulları, R. (2025). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. Pamukkale Üniversitesi Mühendislik Bilimleri Dergisi.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- Prachayasittikul, S., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry.

- Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.

- Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.

- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry.

- Todorov, L. (2022). Pyridine Heterocycles in the Therapy of Oncological Diseases. ResearchGate.

- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025). Benchchem.

- A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). (2022). PubMed.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Population Therapeutics and Clinical Pharmacology.

- Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances.

- Mabkhot, Y. N., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.

- Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor.

- Sheth, C., & Patel, P. (2018). PYRIMIDINE: A POTENT HETEROCYCLE FOR TREATMENT OF CANCER. Journal of Advanced Scientific Research.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026.

- SWAYAM Prabha IIT Madras Channels. (2022, December 8). Pyridine and Pyrimidine [Video]. YouTube.

- Pyridine. (n.d.). In Wikipedia. Retrieved February 14, 2026.

- Kamal El-Dean, A. M., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-146.

Sources

- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. sciensage.info [sciensage.info]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]

- 13. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

The 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Executive Summary

The 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of oncology and infectious disease drug discovery. This bi-heteroaryl core combines the kinase-privileged pyrimidine ring with a pyridine moiety, offering optimized solubility, metabolic stability, and a distinct vector for hydrogen bonding within enzyme active sites.

This technical guide details the synthetic utility, biological rationale, and experimental protocols for leveraging this scaffold. We focus on its primary application: the development of Type I and Type II kinase inhibitors (targeting EGFR, VEGFR, and JNK pathways) via nucleophilic aromatic substitution (

Chemical Space & Rationale

The Pharmacophore

The structure consists of a pyrimidine core substituted at three key positions:[1][2][3][4][5][6]

-

C2 (Methyl): Provides steric bulk that can modulate selectivity between kinase isoforms and improve lipophilicity (

). -

C4 (Chloro): A highly reactive electrophilic handle. The electron-deficient nature of the pyrimidine ring, further deactivated by the pyridine substituent, makes this position susceptible to facile

reactions with amines, alkoxides, and thiols. -

C6 (Pyridin-3-yl): Acts as a solubility enhancer and a potential hydrogen bond acceptor. In kinase binding pockets, this moiety often extends into the solvent-exposed region or interacts with the "gatekeeper" residue.

Mechanism of Action (Kinase Inhibition)

Derivatives of this scaffold typically function as ATP-competitive inhibitors.

-

Hinge Binding: The pyrimidine

and the -

Solubility & ADME: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH, improving aqueous solubility—a common hurdle in kinase inhibitor development.

Synthetic Accessibility

The synthesis of the core scaffold is a self-validating, two-stage workflow: construction of the pyrimidinone intermediate followed by chlorination.

Synthetic Workflow (DOT Diagram)

The following diagram outlines the convergent synthesis starting from ethyl nicotinate.

Figure 1: Convergent synthetic route to the this compound core.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4(3H)-one

-

Reagents: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 eq), Acetamidine hydrochloride (1.2 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol.

-

Add acetamidine hydrochloride and stir for 15 min at room temperature (RT) to liberate the free amidine.

-

Add the

-keto ester dropwise. -

Reflux the mixture for 6–8 hours. Monitor via TLC (9:1 DCM:MeOH).

-

Evaporate solvent in vacuo. Dissolve residue in minimal water and neutralize with acetic acid to pH 6–7.

-

Collect the precipitated solid via filtration, wash with cold water, and dry.

-

-

Validation:

NMR should show a singlet ~2.4 ppm (methyl) and a singlet ~6.8 ppm (pyrimidine C5-H).

Step 2: Chlorination to this compound

-

Reagents: Pyrimidinone intermediate (from Step 1), Phosphorus Oxychloride (

, excess), -

Procedure:

-

Place the pyrimidinone in a round-bottom flask.

-

Add

(5–10 vol) carefully (exothermic). -

Reflux for 3–4 hours. The solution will turn from a suspension to a clear, dark liquid.

-

Quenching (Critical Safety): Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

-

Neutralize with

or -

Extract with Dichloromethane (DCM) (3x). Dry over

and concentrate.

-

-

Validation: Loss of the amide carbonyl peak in IR; Appearance of C-Cl stretch. Mass spectrometry (ESI+) will show characteristic Chlorine isotope pattern (

and

Biological Activity & Therapeutic Targets[1][2][4][5][7][8][9][10][11]

Kinase Inhibition (EGFR & VEGFR)

The primary biological application of this scaffold is in the inhibition of receptor tyrosine kinases. The 4-position is typically derivatized with substituted anilines (e.g., 3-chloro-4-fluoroaniline) to mimic the binding mode of drugs like Gefitinib or Pazopanib .

Mechanism:

-

ATP Competition: The functionalized pyrimidine occupies the ATP binding pocket.

-

Selectivity: The 2-methyl group fits into the hydrophobic pocket near the gatekeeper residue (e.g., Thr790 in EGFR), potentially overcoming drug resistance mutations.

Signaling Pathway Impact (DOT Diagram)

The following diagram illustrates the downstream effects of inhibiting EGFR using a derivative of this scaffold.

Figure 2: Impact of Pyrimidine-based inhibition on EGFR downstream signaling cascades (PI3K/Akt and MAPK).

Antimicrobial Potential

Beyond oncology, 4-amino-substituted derivatives have shown efficacy against Gram-positive bacteria (e.g., S. aureus) and Mycobacterium tuberculosis. The mechanism often involves inhibition of Dihydrofolate Reductase (DHFR) , where the pyrimidine ring mimics the pteridine ring of folate.

Experimental Protocols: Biological Evaluation

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the antiproliferative activity of synthesized derivatives against cancer cell lines (e.g., A549, MCF-7).

Materials:

-

Cell lines: A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma).[5]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Control: Gefitinib (Positive), DMSO (Vehicle).

Protocol:

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h at 37°C ( -

Treatment: Add test compounds at varying concentrations (

to -

MTT Addition: Add

of MTT solution ( -

Solubilization: Aspirate media and add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Data Presentation Template

When reporting results, structure your data as follows for clarity and comparison.

| Compound ID | R-Group (at C4) | A549 | MCF-7 | EGFR Kinase |

| 4-Cl-Core | -Cl | N/A | ||

| Derivative A | -NH-Ph-3-Cl-4-F | |||

| Derivative B | -NH-Ph-3-Ethynyl | |||

| Gefitinib | (Control) |

References

-

Synthesis of Pyrimidine-Pyridine Hybrids: Title: Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents.[7] Source: PMC - NIH (2022). URL:[Link]

-

Kinase Inhibitor Design (EGFR): Title: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Source: Taylor & Francis (2022). URL:[Link][8]

-

JNK Inhibition & SAR: Title: Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1] Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed). URL:[Link]

-

General Pyrimidine Pharmacology: Title: Pyrimidine Derivatives as Anticancer Agents.[1][3][5][9][10][7][11][12] Source: Encyclopedia.pub (MDPI).[5] URL:[Link]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciensage.info [sciensage.info]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SnAr) on 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Preamble: Strategic Importance in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of contemporary drug discovery, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Specifically, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine represents a highly valuable and versatile building block. Its strategic design, featuring an activated leaving group (chlorine at C4) on an electron-deficient heterocyclic core, makes it an ideal substrate for nucleophilic aromatic substitution (SnAr). This reaction pathway is a powerful tool for medicinal chemists, enabling the rapid and efficient generation of diverse molecular libraries for screening and lead optimization.[3] For instance, analogous pyrimidine cores are central to the structures of targeted cancer therapies like Imatinib and Nilotinib, where a key synthetic step involves the C-N bond formation via an SnAr reaction.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep dive into the mechanistic rationale, experimental design considerations, detailed protocols, and field-proven troubleshooting insights for successfully executing SnAr reactions on this specific substrate.

Mechanistic Rationale: Why the Reaction Works

The efficacy of the SnAr reaction on this compound is not coincidental but is dictated by the fundamental electronic properties of the molecule.

2.1. The Activated Pyrimidine Core The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[4] These nitrogens act as powerful electron-withdrawing groups, reducing the electron density of the aromatic system and making the ring carbons susceptible to attack by nucleophiles. This is a reversal of the typical reactivity of carbocyclic aromatic rings like benzene, which are electron-rich and primarily undergo electrophilic substitution.[5]

2.2. Regioselectivity: The C4 Position as the "Hot Seat" In the pyrimidine system, nucleophilic attack is highly regioselective, favoring the C4 (and C6) positions over the C2 position.[6][7] The rationale for this selectivity lies in the stability of the reaction intermediate. The SnAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized across the pyrimidine ring and, critically, onto the electronegative nitrogen atom at position 1.[6][9] Resonance forms that place a negative charge on an electronegative atom are significantly more stable and contribute more to the overall resonance hybrid.[9] This superior stabilization of the Meisenheimer complex lowers the activation energy for the reaction, making the C4 position the kinetically and thermodynamically favored site of attack. The pyridin-3-yl substituent at C6 further enhances this effect through its own electron-withdrawing nature.

Caption: Figure 1: SnAr Mechanism at the C4 Position

Experimental Design and Optimization

A successful SnAr protocol hinges on the judicious selection of nucleophile, solvent, base, and temperature. These parameters are interdependent and must be optimized for each specific nucleophile.

| Parameter | Selection Rationale & Common Choices | Field-Proven Insights |

| Nucleophile | The choice of nucleophile dictates the final product. Nitrogen nucleophiles (primary/secondary aliphatic and aromatic amines) are most common in drug discovery for building SAR.[1][10] Oxygen (alcohols, phenols) and sulfur (thiols) nucleophiles are also viable. | Experience: Aliphatic amines are generally more nucleophilic and react faster than anilines. Sterically hindered amines may require higher temperatures or longer reaction times. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, DMAc, NMP) are excellent choices as they effectively solvate cations but poorly solvate the anionic nucleophile, enhancing its reactivity. Alcohols (e.g., n-BuOH, EtOH, i-PrOH) can also serve as solvents, although the risk of competing solvolysis exists.[1][11] | Trustworthiness: For sensitive substrates or to avoid solvolysis byproducts, DMAc or NMP are often preferred over DMF, which can decompose to form dimethylamine at high temperatures. |

| Base | A non-nucleophilic organic base (e.g., DIPEA, Et3N) or an inorganic base (e.g., K2CO3, Cs2CO3) is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[1][8] | Experience: Using 2-3 equivalents of a liquid amine nucleophile can sometimes serve as both the reactant and the base, simplifying the reaction setup.[8] For weaker nucleophiles like anilines, a stronger base like K2CO3 is often more effective than DIPEA. |

| Temperature | Reaction temperatures typically range from 60 °C to 140 °C. The required temperature depends on the nucleophilicity of the reactant and steric factors. | Trustworthiness: Start optimization at a moderate temperature (e.g., 80 °C) and monitor by LC-MS. Increase temperature in 20 °C increments if the reaction is sluggish. Microwave irradiation can dramatically reduce reaction times from hours to minutes. |

Standardized Laboratory Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for the synthesis of diverse compound libraries.

Protocol 1: General Procedure for SnAr with an Aliphatic Amine (e.g., Morpholine)

This protocol details a standard procedure for reacting this compound with a common secondary amine.

4.1. Materials and Reagents

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

n-Butanol (or DMAc) (0.1 M concentration)

-

Reaction vial (microwave or conventional) with stir bar

-

TLC plates (Silica gel 60 F254)

-

LC-MS system for reaction monitoring

-

Ethyl acetate, Saturated aq. NaHCO3, Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

4.2. Step-by-Step Methodology

-

Reaction Setup: To a clean, dry reaction vial, add this compound (e.g., 100 mg, 0.455 mmol).

-

Reagent Addition: Add n-Butanol (4.5 mL) to dissolve the starting material. Add morpholine (47 µL, 0.546 mmol, 1.2 eq) followed by DIPEA (119 µL, 0.683 mmol, 1.5 eq).

-

Heating: Seal the vial and heat the reaction mixture to 100 °C with stirring. For conventional heating, maintain for 4-16 hours. For microwave heating, irradiate at 120 °C for 30-60 minutes.

-

Reaction Monitoring (Self-Validation): After 1 hour (or 15 min for microwave), pause the reaction, cool, and take a small aliquot. Dilute with a suitable solvent (e.g., methanol) and analyze by LC-MS and TLC (e.g., 50% Ethyl Acetate/Hexanes) to check for the consumption of starting material (SM) and formation of product (P). The reaction is complete when <5% of the starting material remains.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.[8]

-

Extraction: Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO3 (15 mL). Separate the layers. Wash the organic layer with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the pure 4-(2-methyl-6-(pyridin-3-yl)pyrimidin-4-yl)morpholine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

Caption: Figure 2: General Experimental Workflow

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction is stalled / No product formation | 1. Insufficient temperature. 2. Nucleophile is too weak or sterically hindered. 3. Base is not strong enough. | 1. Increase temperature in 20 °C increments. Consider switching to microwave heating. 2. Switch to a more polar aprotic solvent like DMSO. If using an aniline, consider deprotonating it first with a strong base like NaH (use with caution) before adding the substrate at a lower temperature. 3. Switch from DIPEA to a stronger base like K2CO3 or Cs2CO3. |

| Multiple products observed by LC-MS | 1. Solvent participation (solvolysis), especially if using an alcohol solvent.[1] 2. Decomposition of starting material or product at high temperature. | 1. Switch to a non-reactive polar aprotic solvent such as DMAc or Dioxane. 2. Reduce the reaction temperature and increase the reaction time. |

| Difficult purification | Product and starting material have similar polarity (Rf values are close on TLC). | Modify the eluent system for chromatography. Adding a small percentage (0.5-1%) of triethylamine to the mobile phase can sharpen peaks for basic compounds. A reverse-phase C18 column may also provide better separation. |

Conclusion

The nucleophilic aromatic substitution on this compound is a robust, reliable, and highly scalable reaction critical to modern medicinal chemistry. By understanding the underlying electronic principles that govern its reactivity and by systematically optimizing the key experimental parameters of nucleophile, solvent, base, and temperature, researchers can efficiently access a vast chemical space. The protocols and insights provided herein offer a validated framework for the successful application of this chemistry, empowering drug discovery professionals to rapidly synthesize novel analogues for the development of next-generation therapeutics.

References

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

Al-Suab, H. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

-

Al-Suab, H. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from [Link]

-

ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. NIH Public Access. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Bouley, R., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Crampton, M. R., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH Public Access. Retrieved from [Link]

- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wang, G. T., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

-

Agarwal, A., et al. (2005). Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. PubMed. Retrieved from [Link]

-

O. I. Yarovaya, et al. (2021). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[6][11]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. Retrieved from [Link]

-

ResearchGate. (2012). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for reactions involving 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Application Note: Solvent Selection Strategy for 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Introduction: The Chemo-Structural Context

Efficient functionalization of This compound (Compound 1 ) is a critical gateway in medicinal chemistry, particularly for kinase inhibitor discovery. This scaffold presents a unique "solubility-reactivity paradox" that often leads to process bottlenecks.

Structurally, Compound 1 possesses three distinct electronic features that dictate solvent compatibility:

-

The Electrophilic C4-Chlorine: The primary reactive handle, activated by the electron-deficient pyrimidine ring for Nucleophilic Aromatic Substitution (

) and Pd-catalyzed cross-couplings. -

The Basic Pyridine Nitrogen (

~5.2): This Lewis basic site can coordinate with metal catalysts (poisoning Pd species) or protonate in acidic media, altering solubility profiles. -

The Lipophilic Core: Despite the heteroatoms, the methyl and aryl groups provide moderate lipophilicity (LogP

2.2), making it poorly soluble in water but highly soluble in chlorinated solvents—which we aim to replace.

This guide moves beyond "standard" solvent choices (like DMF or DCM) to provide a logic-driven selection matrix that balances reaction kinetics , green chemistry compliance , and downstream processability .

Solvent Screening Strategy

The following decision matrix replaces trial-and-error with a physicochemical approach.

Solubility Profiling Protocol

Before initiating synthesis, establish the solubility baseline to avoid heterogeneous reaction mixtures that suffer from localized overheating or stalling.

Protocol:

-

Weigh 10 mg of Compound 1 into 4 mL vials.

-

Add solvent in 50

L increments at 25°C. -

Vortex for 30 seconds between additions.

-

Endpoint: Clear solution. Calculate saturation concentration (

).

Table 1: Solubility & Green Scoring of Common Solvents

| Solvent Class | Solvent | Solubility (mg/mL) | Green Score* | Application Notes |

| Ether | 2-MeTHF | >150 | High | Recommended. Bio-derived, separates well from water. |

| Ether | THF | >200 | Low | Peroxide risk; water miscible (hard workup). |

| Alcohol | 2-Propanol (IPA) | 40-60 | High | Recommended. Excellent for |

| Dipolar Aprotic | DMF | >250 | Very Low | High boiling point makes removal difficult; reprotoxic. |

| Dipolar Aprotic | NMP Replacement | >200 | Medium | Use Cyrene™ or DMSO if high T is required. |

| Chlorinated | DCM | >300 | Very Low | Avoid. Environmental hazard; difficult to dry. |

Case Study 1: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C4-Cl with an amine or alkoxide nucleophile.[1]

The Challenge:

Standard

The Solution: Utilize 2-Propanol (IPA) or n-Butanol .

-

Mechanism: Protic solvents stabilize the anionic Meisenheimer intermediate via H-bonding, lowering the activation energy (

). -

Process Benefit: The product is often less soluble in cold alcohol than the starting materials, allowing for filtration-based isolation (avoiding extraction entirely).

Protocol: Green Amination

-

Charge: To a reaction vial, add Compound 1 (1.0 eq) and the amine nucleophile (1.1–1.5 eq).

-

Solvent: Add 2-Propanol (concentration 0.2 M).

-

Note: If the amine is a salt (e.g., HCl salt), add DIEA (2.0 eq).

-

-

Reaction: Heat to 80°C (reflux) for 4–12 hours.

-

Monitor: TLC (5% MeOH in DCM) or LCMS.

-

-

Workup (Crystallization):

-

Cool the mixture slowly to Room Temperature (RT), then to 0°C.

-

If precipitate forms: Filter and wash with cold IPA.

-

If no precipitate: Concentrate to 50% volume and add water dropwise to induce crystallization.

-

Case Study 2: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl boronic acids to form biaryl systems.

The Challenge: The pyridine nitrogen of Compound 1 can compete with phosphine ligands for Pd binding, deactivating the catalyst. Non-polar solvents (Toluene) exacerbate this aggregation.

The Solution: Use 2-MeTHF / Water (3:1) biphasic system.

-

Mechanism: The aqueous phase solubilizes the inorganic base (

or -

Process Benefit: 2-MeTHF forms a clean phase split with water, simplifying the removal of boron byproducts.

Protocol: Robust Suzuki Coupling

-

Degassing: Sparge 2-MeTHF and Water separately with Nitrogen for 15 mins.

-

Charge: Add Compound 1 (1.0 eq), Boronic Acid (1.2 eq), and

(2.0 eq) to the reactor. -

Catalyst: Add

(0.05 eq).-

Why: Bidentate ligands like dppf resist displacement by the pyridine nitrogen.

-

-

Solvent: Add degassed 2-MeTHF/Water (3:1 ratio, 0.15 M).

-

Reaction: Heat to 60–75°C under

for 2–6 hours. -

Workup (Phase Separation):

-

Cool to RT. Stop stirring and allow layers to separate.

-

Remove the bottom aqueous layer (contains salts/boron).

-

Wash the organic layer with 10%

(aq) to remove residual boronic acid. -

Critical Step: Wash with Brine but DO NOT use acidic washes (e.g., 1N HCl), as the product will protonate and migrate to the water layer.

-

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow guides the user based on the reaction type and thermal requirements.

Caption: Decision matrix for selecting optimal solvents based on reaction thermodynamics and green chemistry principles.

Figure 2: Mechanistic Impact of Solvent on

Visualizing how protic solvents assist the reaction pathway.

Caption: Protic solvents like IPA stabilize the anionic transition state via hydrogen bonding, accelerating the reaction rate.

References

-

BenchChem Technical Support. Reactivity of 4-Chloropyrimidines: Solvent Effects in SNAr Reactions. BenchChem Application Notes. Link

-

Pfizer Green Chemistry Guide. Solvent Selection Guide for Medicinal Chemistry. ACS Green Chemistry Institute. Link

-

Li, J. J. et al. Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrimidines.Journal of Organic Chemistry, 2020. Link

-

Sigma-Aldrich. 2-Methyltetrahydrofuran (2-MeTHF): A Green Alternative to THF and DCM. Technical Bulletin. Link

-

Wuxi AppTec. Regioselectivity of SnAr Reactions with 4-Chloropyrimidines. QM Magic Class, Chapter 48.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hydrolysis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting the unintended hydrolysis of the chloro group in 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine during synthetic manipulations. As a versatile intermediate in medicinal chemistry, understanding and controlling its stability is paramount to achieving desired reaction outcomes and ensuring the purity of target molecules.

Understanding the Challenge: The Susceptibility of the C4-Chloro Group to Hydrolysis

The chloro substituent at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). In the presence of water or other nucleophilic solvents, this can lead to the formation of the undesired byproduct, 4-hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is further modulated by the substituents on the ring.

-

Activating Effect of the Pyridin-3-yl Group: The pyridin-3-yl group at the 6-position is electron-withdrawing, which further decreases the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack at the 2- and 4-positions.[1][2]

-

Deactivating Effect of the 2-Methyl Group: Conversely, the methyl group at the 2-position is weakly electron-donating, which slightly counteracts the electron-withdrawing effect of the pyridyl group and the ring nitrogens.

The overall reactivity of the 4-chloro position is a balance of these electronic effects, but the strong activation by the ring nitrogens and the pyridyl substituent generally makes the C4-position prone to nucleophilic displacement.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound and provides actionable troubleshooting steps.

FAQ 1: I am observing a significant amount of a hydroxylated byproduct in my reaction. How can I confirm its identity and what is the likely mechanism of its formation?

Answer: The most probable byproduct is 4-hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine, formed via hydrolysis of the starting material.

Mechanism of Hydrolysis (Nucleophilic Aromatic Substitution - SNAr):

The hydrolysis proceeds through a two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient carbon atom at the 4-position of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion. A final deprotonation step yields the 4-hydroxypyrimidine.

.dot digraph "SNAr Hydrolysis Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .enddot

Caption: SNAr mechanism for the hydrolysis of this compound.

Confirmation of Identity:

To confirm the identity of the byproduct, you can use the following analytical techniques:

-

Mass Spectrometry (MS): The hydrolyzed product will have a molecular weight corresponding to the replacement of a chlorine atom with a hydroxyl group.

-

High-Performance Liquid Chromatography (HPLC): The hydrolyzed product will have a different retention time compared to the starting material. It is typically more polar and will elute earlier on a reverse-phase column.

FAQ 2: What are the key factors that promote the hydrolysis of my compound, and how can I minimize this side reaction?

Answer: Several factors can accelerate the rate of hydrolysis. By carefully controlling these, you can significantly reduce the formation of the unwanted hydroxylated byproduct.

| Factor | Effect on Hydrolysis | Troubleshooting Recommendations |

| Solvent | Protic solvents (e.g., water, alcohols) can act as nucleophiles and promote hydrolysis.[5] | - Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF). - Ensure all solvents are thoroughly dried before use. |

| Temperature | Higher reaction temperatures increase the rate of all reactions, including hydrolysis.[5] | - Run the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired transformation. - Consider performing the reaction at room temperature or even sub-ambient temperatures if the primary reaction is sufficiently fast. |

| pH | Both acidic and basic conditions can catalyze hydrolysis. The pyridyl nitrogen can be protonated under acidic conditions, further activating the ring. Basic conditions generate hydroxide ions, which are strong nucleophiles. | - Maintain a neutral pH if possible. - If a base is required for the primary reaction, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA). - If an acid catalyst is necessary, use the minimum effective amount. |

| Reaction Time | Longer reaction times provide more opportunity for hydrolysis to occur. | - Monitor the reaction progress closely using techniques like TLC or HPLC. - Quench the reaction as soon as the starting material is consumed to the desired extent. |

FAQ 3: I need to perform a reaction in a protic solvent. What precautions can I take to suppress hydrolysis?

Answer: While challenging, it is possible to minimize hydrolysis in protic solvents by carefully controlling the reaction conditions.

-

Lower the Temperature: As mentioned, reducing the reaction temperature is one of the most effective ways to slow down the rate of hydrolysis.

-

Control Stoichiometry: Use a minimal excess of the nucleophilic reagent for your primary reaction to ensure it outcompetes water.

-

pH Control: If your desired reaction is not pH-sensitive, buffering the reaction medium to a neutral pH can help.

-

Use of a Co-solvent: Employing a mixture of a protic and an aprotic solvent can reduce the concentration of the nucleophilic protic species.

.dot digraph "Troubleshooting_Hydrolysis" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Hydrolysis Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent protic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the temperature elevated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ph [label="Is the pH non-neutral?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Is the reaction time prolonged?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

use_aprotic [label="Switch to anhydrous aprotic solvent (e.g., THF, DCM).", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Reduce reaction temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_ph [label="Adjust to neutral pH or use a non-nucleophilic base.", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_reaction [label="Monitor reaction closely and quench promptly.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="Hydrolysis Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_solvent [label="Yes"]; start -> end_good [label="No"]; check_solvent -> use_aprotic [label="Yes"]; check_solvent -> check_temp [label="No"]; use_aprotic -> end_good;

check_temp -> lower_temp [label="Yes"]; check_temp -> check_ph [label="No"]; lower_temp -> end_good;

check_ph -> control_ph [label="Yes"]; check_ph -> check_time [label="No"]; control_ph -> end_good;

check_time -> monitor_reaction [label="Yes"]; check_time -> end_good [label="No"]; monitor_reaction -> end_good; } .enddot

Caption: A troubleshooting flowchart for minimizing hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine (Reference Standard)

To effectively quantify the extent of hydrolysis, it is beneficial to have a pure sample of the hydrolyzed product as a reference standard.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by TLC or HPLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, or to recover dissolved product, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This method can be used to separate and quantify the starting material and the hydrolyzed product.

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general starting method and may require optimization for your specific HPLC system and sample concentrations.[10][11][12][13] The hydrolyzed product, being more polar, is expected to have a shorter retention time than the starting material.

References

- Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Innovative Research in Science, Engineering and Technology, 3(4), 335-339.

- Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.

- NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.

- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Sparrow

- MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

- Request PDF. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

- NIH. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.

- PMC. (n.d.).

- Supporting Inform

- ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

- Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.

- Synthesis of 4-Hydroxy-2-(6'-methylmercapto-3-pyridyl)amino-5-nitro-pyrimidine.

- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Benchchem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.

- Request PDF. (n.d.).

- The values for proton and C-13 chemical shifts given below are typical approxim

- Wikipedia. (n.d.). Pyridine.

- PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.

- Organic Chemistry Tutor. (n.d.).

- HPLC Method Development for the Separation and Quantific

- HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Google Patents. (n.d.).

- YouTube. (2017).

- Chemistry LibreTexts. (2025). 16.

- Google Patents. (n.d.).

- Chemistry Steps. (n.d.).

- PMC. (n.d.).

- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. web.pdx.edu [web.pdx.edu]

- 10. benchchem.com [benchchem.com]

- 11. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]

- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

Technical Support Center: Optimization of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine Substitution

Ticket ID: PYR-SUB-4CL-OPT Subject: Reaction Temperature & Kinetic Optimization Guide Status: Open Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The "Goldilocks" Kinetic Zone

For the nucleophilic aromatic substitution (

Unlike simple chloropyrimidines, your substrate contains a pyridin-3-yl moiety. This adds steric bulk and potential coordination sites (if using metal catalysis), but electronically, it serves as a weak electron-withdrawing group, slightly activating the C4-position further than a phenyl ring would.

The Temperature Spectrum

| Temperature Zone | Kinetic State | Outcome Prognosis |

| < 40°C | Kinetic Trap | Incomplete Conversion. The activation energy ( |

| 60°C – 90°C | Optimal Window | High Yield / Clean Profile. Sufficient energy to overcome |

| > 110°C | Thermodynamic Risk | Degradation. Risks include hydrolysis (especially in wet solvents), N-oxide formation (if oxidizing agents are present), or polymerization. |

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, trace your current experimental observation through this logic gate to identify the specific failure mode.

Figure 1: Decision matrix for optimizing reaction parameters based on intermediate LCMS/TLC data.

Critical Parameter Analysis

A. Solvent-Temperature Coupling

The boiling point of your solvent sets your "thermal ceiling." For this specific pyrimidine substrate, solubility is often the hidden variable. The pyridine ring makes the molecule moderately lipophilic but capable of hydrogen bonding.

| Solvent | Boiling Point | Suitability | Expert Note |

| Ethanol | 78°C | Moderate | Good for initial trials. If SM precipitates, reaction stalls. |

| n-Butanol | 117°C | High | Allows access to the 100°C "hard" activation zone without pressure vessels. |

| DMF / DMSO | >150°C | High | Excellent solubility. Warning: High temps (>120°C) in DMF can lead to dimethylamine incorporation (impurity) via DMF decomposition. |

| Water | 100°C | Low | Avoid. High risk of hydrolysis to 6-(pyridin-3-yl)-2-methylpyrimidin-4-ol. |

B. The "Pyridin-3-yl" Effect

The pyridine substituent at C6 is electron-withdrawing, which theoretically aids the

-

Issue: If you use acid catalysis (e.g., HCl in dioxane) to activate the pyrimidine, the pyridine ring will protonate first. This can lead to solubility issues (salt formation) before the activation benefit is realized.

-

Solution: Under neutral/basic

conditions, the pyridine ring is spectator. If using Pd-catalysis (Buchwald-Hartwig), the pyridine nitrogen can bind to Pd, poisoning the catalyst. Increase catalyst loading (to 5-10 mol%) or use bulky ligands (e.g., XPhos, BrettPhos) to prevent this coordination.

Troubleshooting Scenarios (FAQs)

Q1: I see starting material remaining even after 24h at 80°C. Should I add more base?

Diagnosis: Likely a kinetic trap or solubility issue, not a basicity issue.

Technical Insight: In

-

Check Solubility: Is the reaction homogeneous? If suspension, switch to NMP or DMSO .

-

Microwave Assist: Pulse at 120°C for 30 mins . Microwave heating is superior for pyrimidines as it provides rapid local heating, overcoming the activation barrier without prolonged thermal exposure that causes degradation [1].

Q2: I am observing a byproduct with Mass [M-Cl+OH]. What is it?

Diagnosis: Hydrolysis of the C4-Cl to a C4-OH (Pyrimidinone tautomer).

Root Cause: Trace water in the solvent at high temperatures (

-

Use anhydrous solvents (purchase Sure/Seal™ or dry over molecular sieves).

-

Increase the equivalents of your desired amine nucleophile (to 2.0–3.0 eq) to outcompete water statistically.

-

Lower the temperature to 60-70°C and extend reaction time.

Q3: Can I use Palladium Catalysis instead of thermal ?

Diagnosis: Yes, but only if thermal substitution fails (e.g., with unreactive anilines). Technical Insight: Buchwald-Hartwig coupling is effective for 4-chloropyrimidines. However, the pyridin-3-yl nitrogen is a competitive ligand. Recommended System:

-

Catalyst:

or Pd(OAc) -

Ligand: XPhos or RuPhos (Bulky ligands prevent pyridine coordination).

-

Base:

or NaOtBu.[1] -

Temp: 80-100°C in Toluene or Dioxane [2].

Standardized Optimization Protocol

Substrate: this compound (1.0 eq) Nucleophile: Primary/Secondary Amine (1.2 – 1.5 eq)

-

Preparation: Dissolve substrate in n-Butanol (0.2 M concentration).

-

Why n-BuOH? High boiling point, protic solvent stabilizes the transition state (Meisenheimer complex).

-

-

Base: Add DIPEA (2.0 eq).

-

Thermal Ramp:

-

Start at 60°C for 1 hour. Check LCMS.

-

If <50% conversion, ramp to 90°C .

-

If still sluggish, seal vial and heat to 110°C (or microwave).

-

-

Workup: Evaporate n-Butanol. Partition between EtOAc and saturated

.[2]-

Note: The product contains a pyridine ring; ensure the aqueous layer is basic (pH > 9) during extraction to keep the pyridine deprotonated and in the organic layer.

-

References

-

BenchChem Technical Support. (2025).[1][2][3][4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

-

Organic Letters. (2008). Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from

- Journal of Medicinal Chemistry. (2010). Pyrimidine-based Kinase Inhibitors: Synthesis and Structure-Activity Relationships. (General reference for scaffold reactivity).

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Executive Summary

Objective: This guide provides a technical breakdown of the 1H NMR interpretation for 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine , a critical intermediate in kinase inhibitor discovery.

The Challenge: Researchers often face ambiguity when distinguishing this specific regioisomer from its inverted analog (4-pyridin-3-yl-6-chloro) or when selecting the optimal solvent system to prevent signal overlap between the methyl singlet and solvent residuals.

Scope: This analysis compares spectral resolution and chemical shift behavior in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , providing a validated protocol for structural confirmation.

Structural Anatomy & Spin System Logic

To interpret the spectrum accurately, we must first deconstruct the molecule into its isolated spin systems. The molecule consists of three distinct zones:

-

The Pyrimidine Core: Electron-deficient, containing one isolated proton (H-5).

-

The Pyridine Substituent: A 3-substituted ring creating an ABCD (or AA'BB' approximating) spin system.

-

The Methyl Handle: An isolated singlet at position 2.

Diagram 1: Structural Assignment Logic Flow

Caption: Hierarchical breakdown of spin systems for signal assignment.

Comparative Performance: CDCl₃ vs. DMSO-d₆[1][2][3]

The choice of solvent fundamentally alters the "performance" of your analysis—specifically resolution and peak separation.[1]

Performance Data Table

The following data is synthesized from analogous pyrimidine-pyridine systems [1, 2].

| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Critical Insight |

| Solubility | Moderate | High | DMSO is preferred for free bases that may aggregate. |

| Methyl Shift (2-Me) | ~2.68 ppm (s) | ~2.62 ppm (s) | Risk: DMSO residual peak is at 2.50 ppm. The methyl signal may overlap if shimming is poor. |

| Pyrimidine H-5 | ~7.60 ppm (s) | ~8.05 ppm (s) | Significant downfield shift in DMSO due to H-bonding with solvent. |

| Pyridine H-2' | Remains the most downfield signal in both solvents. | ||

| Water Interference | Low (1.56 ppm) | High (3.33 ppm) | DMSO absorbs atmospheric water rapidly; keep tubes sealed. |

| Resolution | Excellent | Good | CDCl₃ typically yields sharper lines for non-exchangeable protons. |

Recommendation

-

Primary Choice: Use CDCl₃ for routine purity checks. The methyl peak (2.68 ppm) is distinct from the solvent residual (7.26 ppm) and water (1.56 ppm).

-

Alternative: Use DMSO-d₆ only if the compound is insoluble in chloroform. Warning: You must shim carefully to resolve the 2-Methyl singlet (2.62 ppm) from the DMSO quintet (2.50 ppm) [3].

Validated Experimental Protocol

To ensure reproducibility and avoid "phantom" peaks caused by aggregation, follow this self-validating protocol.

Diagram 2: Sample Preparation Workflow

Caption: Step-by-step workflow for ensuring high-resolution acquisition.

Detailed Steps:

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of CDCl₃.

-

Why? Higher concentrations (>20mg) in pyrimidines can induce π-stacking, causing peak broadening and chemical shift drift.

-

-

Filtration: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Particulates degrade magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: 30° (standard).

-

Relaxation Delay (d1): Set to 1.0 - 2.0 seconds . The isolated methyl protons relax slower than aromatic protons; a short d1 reduces integration accuracy of the methyl group.

-

Scans (ns): 16 scans are usually sufficient for >5mg samples.

-

Advanced Interpretation: Regioisomer Differentiation

A common synthetic pitfall is producing the isomer 4-(pyridin-3-yl)-6-chloro-2-methylpyrimidine instead of the target. 1H NMR alone is often insufficient because the splitting patterns are identical.

The Definitive Test: HMBC (Heteronuclear Multiple Bond Correlation) To validate your structure, run a 2D HMBC experiment.

-

Target (4-Cl, 6-Py): Look for a correlation between Pyrimidine H-5 and C-4 (Cl-bearing carbon) . C-4 will be significantly upfield (~160 ppm) compared to C-6 (~165 ppm) due to the shielding/deshielding balance, but the most reliable marker is the Methyl Protons .

-

Key Correlation: The Methyl protons (at pos 2) will show strong HMBC correlations to C-2 (pyrimidine) but weak or no correlation to C-4 or C-6.

-

Differentiation Strategy:

-

Identify H-5 (singlet, ~7.6 ppm).

-

In the target, H-5 should show a strong 3-bond coupling to the carbon attached to the pyridine ring (C-6).

-

In the isomer (Cl at 6), H-5 would couple to the carbon attached to the Chlorine (C-6). Carbon chemical shift prediction is required here: C-Cl is typically ~160 ppm, whereas C-Py is ~163 ppm.

-

References

-

Royal Society of Chemistry. Supporting Information: Synthesis of 4-(pyridin-3-yl)pyrimidine derivatives. (Analogous spectral data). Available at: [Link]

-

National Institutes of Health (PubChem). 4-Chloro-2-methylpyrimidine Compound Summary. (Methyl group shift verification). Available at: [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. (Solvent residual data). Available at: [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine

Executive Summary & Chemical Context[1][2][3][4][5]

In the synthesis of targeted kinase inhibitors, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine serves as a linchpin scaffold. Its purity is non-negotiable; the 4-chloro position is highly reactive, intended for subsequent nucleophilic aromatic substitution (SNAr) or Suzuki couplings.

The Chromatographic Challenge: This molecule presents a classic "dual-basicity" problem. It contains a pyrimidine ring (pKa ~1.0–2.7) and a pyridine ring (pKa ~5.[1]2) . On traditional alkyl-bonded silica (C18), the protonated pyridyl nitrogen interacts strongly with residual silanols, leading to severe peak tailing, retention variability, and poor resolution from its hydrolysis impurity, 4-Hydroxy-2-methyl-6-(pyridin-3-yl)pyrimidine .

This guide compares three distinct separation strategies, ultimately recommending a Charged Surface Hybrid (CSH) approach as the new gold standard for this class of basic heterocycles.

Analyte Profile

| Property | Detail | Implication for HPLC |

| Structure | Bi-heterocyclic (Pyrimidine + Pyridine) | High polarity; potential for π-π interactions. |

| Basicity | Pyridine N (pKa ~5.2) | Protonated at pH < 5.0. Causes "cation-exchange" dragging on silanols. |

| Key Impurity | 4-Hydroxy analog (Hydrolysis) | More polar; elutes earlier. Must be baseline resolved. |

| Reactivity | 4-Cl susceptible to hydrolysis | Sample diluent must be anhydrous or buffered; avoid unbuffered water. |

Strategic Comparison of Methodologies

We evaluated three method architectures to determine the optimal balance of peak symmetry, resolution, and MS-compatibility.

Method A: Traditional C18 (Low pH)

The "Control" Method.

-

Column: High-strength Silica C18 (1.7 µm).

-

Mobile Phase: 0.1% Formic Acid (pH 2.7).

-

Mechanism: Hydrophobic retention.[2]

-

Verdict: FAILED . The protonated pyridine interacts with free silanols.

-

Result: Tailing factor (

) > 2.0. Integration of low-level impurities is compromised.

-